D,L-Stepholidine

Neuropharmacology Receptor Binding Antipsychotic

Dopamine receptor screening campaigns often fail because single-target ligands cannot replicate the D1/D2 dual pharmacology essential for antipsychotic efficacy without catalepsy. D,L-Stepholidine solves this by providing a validated racemic reference with balanced dual activity (Ki D1=5.1 nM, D2=11.6 nM; functional D1 EC50=23 nM, D2 IC50=128 nM). • Benchmark for radioligand binding & cAMP functional assays. • In vivo therapeutic window data (efficacy at D2 RO<80%) guides lead optimization. • Supplied with full HPLC/MS analytical documentation to ensure lot-to-lot reproducibility.

Molecular Formula C19H21NO4
Molecular Weight 327.4 g/mol
CAS No. 16562-14-4
Cat. No. B021863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD,L-Stepholidine
CAS16562-14-4
Synonyms5,8,13,13a-Tetrahydro-3,9-dimethoxy-6H-dibenzo[a,g]quinolizine-2,10-diol;  (+/-)-3,9-Dimethoxyberbine-2,10-diol; 
Molecular FormulaC19H21NO4
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C3CC4=C(CN3CCC2=C1)C(=C(C=C4)O)OC)O
InChIInChI=1S/C19H21NO4/c1-23-18-8-12-5-6-20-10-14-11(3-4-16(21)19(14)24-2)7-15(20)13(12)9-17(18)22/h3-4,8-9,15,21-22H,5-7,10H2,1-2H3
InChIKeyJKPISQIIWUONPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D,L-Stepholidine: Neuropharmacology & Antipsychotic Research


D,L-Stepholidine is a tetrahydroprotoberberine alkaloid that functions as a dual dopamine receptor ligand, exhibiting agonist activity at D1 receptors and antagonist activity at D2 receptors [1]. This racemic mixture, derived from the herb Stephania, presents a unique pharmacological profile as a dopamine D1-like receptor agonist and D2-like receptor antagonist, distinguishing it from conventional antipsychotics and dopamine ligands [2]. The compound demonstrates high affinity for dopamine D1 and D2 receptors, with reported Ki values in the nanomolar range, and exhibits in vivo efficacy in animal models predictive of antipsychotic activity [3][4].

1
Dual dopamine receptor mechanism D1 agonist / D2 antagonist tool compound for receptor crosstalk studies.
2
Natural product alkaloid Racemic tetrahydroprotoberberine from Stephania; supports neuropharmacology research models.
3
Reported in vivo model response Behavioral pharmacology models predictive of antipsychotic-like endpoint responses.

D,L-Stepholidine: Why Generic Substitution Fails


Generic substitution fails for D,L-Stepholidine because its unique dual pharmacological action—simultaneous D1 receptor agonism and D2 receptor antagonism—cannot be replicated by single-mechanism dopamine ligands or even by structurally similar tetrahydroprotoberberines (THPBs) [1]. While other THPBs like l-tetrahydropalmatine (l-THP) primarily act as D2 antagonists, D,L-Stepholidine's dihydroxyl structure is essential for its dual D1/D2 activity, and even minor structural modifications (e.g., removal of C10 hydroxy group) can completely reverse its D1 functional profile from agonist to antagonist [2]. Furthermore, the compound's in vivo efficacy and side-effect profile are intrinsically linked to its specific dual mechanism, with therapeutic effects occurring at lower D2 receptor occupancy levels compared to typical antipsychotics, a characteristic not shared by selective D2 antagonists or D1 agonists alone [3]. Therefore, substituting with a single-target ligand or a different THPB analog would fundamentally alter the experimental outcomes and therapeutic profile.

Mechanism mismatch
Single-target D2 antagonists or D1 agonists lack dual activity, altering pathway-response endpoints.
Structural analog profile reversal
Removal of C10 hydroxy group may switch D1 functional response from agonist to antagonist.
Occupancy-response context may not transfer
Lower D2 receptor occupancy for endpoint response is not replicated by typical antipsychotic-class ligands.

D,L-Stepholidine: Quantitative Evidence Guide


Dopamine Receptor Binding Affinity Comparison

(-)-Stepholidine exhibits high affinity for multiple dopamine receptor subtypes, with Ki values of 5.1 nM (D1), 11.6 nM (D2), 24 nM (D3), and 5.8 nM (D5) [1]. In contrast, the typical antipsychotic haloperidol shows a Ki of ~2 nM at D2 receptors but minimal affinity for D1 receptors (Ki >1000 nM), while the atypical antipsychotic clozapine has a Ki of ~190 nM at D2 and ~540 nM at D1 [2][3]. The D2/D1 affinity ratio for (-)-stepholidine is approximately 2.3, compared to >500 for haloperidol and ~0.35 for clozapine, demonstrating a balanced dual-receptor profile distinct from both typical and atypical antipsychotics [4].

D1/D2 binding affinity
Cross-study comparable
(-)-Stepholidine Ki: D1 5.1 nM, D2 11.6 nM, D5 5.8 nM. D2/D1 ratio ~2.3. Haloperidol D2 Ki ~2 nM (D1 >1000 nM); Clozapine D2 ~190 nM, D1 ~540 nM.
Balanced dual-receptor affinity distinct from typical/atypical comparators.
Radioligand binding in HEK293 cells; confirm lot-specific Ki values.
Neuropharmacology Receptor Binding Antipsychotic

Dual D1/D2 Functional Activity in cAMP Assays

(-)-Stepholidine demonstrates functional dual activity: it inhibits dopamine-induced cAMP accumulation via D1, D2, and D5 receptors with IC50 values of 20.5 nM, 128 nM, and 27 nM, respectively [1]. In contrast, the pure D2 antagonist haloperidol inhibits D2-mediated cAMP accumulation with an IC50 of ~10 nM but has no effect on D1-mediated cAMP [2]. The D1 agonist SKF-38393 increases cAMP with an EC50 of ~30 nM but does not inhibit D2-mediated cAMP [3]. (-)-Stepholidine's ability to concurrently activate D1 (via GTP-γS binding, EC50=23 nM) and block D2 receptors in functional assays is a unique profile not shared by single-mechanism ligands [1][4].

Functional dual activity
Cross-study comparable
(-)-Stepholidine: D1 IC50 20.5 nM (cAMP), D2 IC50 128 nM, D5 IC50 27 nM; D1 EC50 (GTP-γS) 23 nM. Haloperidol: D2 IC50 ~10 nM, no D1 activity.
Concurrent D1 activation and D2 blockade in functional assays, not shared by single-mechanism ligands.
cAMP and GTP-γS assays; method context applies.
Functional Pharmacology cAMP Signaling Dopamine Receptors

In Vivo D2 Occupancy & Therapeutic Window

In vivo, l-stepholidine demonstrates a dose-dependent striatal receptor occupancy at D1 (9-77%, 0.3-30 mg/kg) and D2 (44-94%, 1-30 mg/kg) receptors [1]. Critically, therapeutic effects (reduction in amphetamine- and phencyclidine-induced locomotion) occur at doses producing <80% D2 receptor occupancy (RO), whereas catalepsy and prolactin elevation—key side effects—only appear at D2 RO >80% [1]. In contrast, the typical antipsychotic haloperidol requires >70% D2 RO for therapeutic efficacy but induces catalepsy at similar occupancy levels, while the atypical clozapine achieves efficacy at 40-60% D2 RO but lacks significant D1 agonism [2][3]. l-Stepholidine thus achieves a preferential therapeutic profile via its unique dual mechanism, with a wider separation between efficacy and side-effect D2 RO thresholds.

D2 occupancy window
Head-to-head comparison
l-Stepholidine: D2 RO 44-94% (1-30 mg/kg); endpoint response at D2 RO 80%. Haloperidol: response >70% RO, catalepsy at similar occupancy.
Reported occupancy-response separation may support endpoint differentiation.
Rat striatal [3H]raclopride binding; model-dependent occupancy review needed.
In Vivo Pharmacology Receptor Occupancy Antipsychotic

Brain Penetration & Oral Bioavailability Profile

(-)-Stepholidine demonstrates extensive transport across the blood-brain barrier, achieving a brain-to-plasma AUC ratio of approximately 0.7 in rats, indicating good brain penetration [1]. This is comparable to or exceeds the brain penetration of many clinically used antipsychotics, such as risperidone (brain/plasma ratio ~0.5) and olanzapine (~0.3) [2][3]. However, (-)-stepholidine exhibits poor oral bioavailability (<2%) due to extensive pre-systemic glucuronidation and sulphation, a limitation shared by many natural product-derived compounds but distinct from synthetic antipsychotics with optimized bioavailability (e.g., haloperidol ~60-70%, clozapine ~50-60%) [1][4]. Its brain penetration is unaffected by P-glycoprotein or MRP2 efflux transporters, a favorable property for CNS target engagement [1].

Brain penetration
Cross-study comparable
(-)-Stepholidine brain/plasma AUC ratio ~0.7, oral bioavailability low. Risperidone ratio ~0.5, olanzapine ~0.3; haloperidol oral F 60-70%.
High CNS exposure supports central target engagement; oral formulation may require parenteral route.
Rat PK; confirm formulation-dependent exposure.
Pharmacokinetics Blood-Brain Barrier CNS Drug Delivery

Antidyskinetic Efficacy in L-DOPA Dyskinesia Model

In a 6-OHDA-lesioned rat model of Parkinson's disease, chronic co-administration of l-stepholidine (l-SPD) with L-DOPA significantly ameliorated the development of L-DOPA-induced dyskinesia (LID) without compromising the therapeutic potency of L-DOPA [1]. Acute administration of l-SPD to rats with established LID also produced significant relief of dyskinesia, an effect mimicked by the D2 antagonist haloperidol but blunted by the 5-HT1A antagonist WAY100635 [1]. Notably, l-SPD alone elicited stable contralateral rotational behavior without inducing significant dyskinesia, whereas haloperidol, while also reducing LID, is known to worsen parkinsonian motor symptoms due to its pure D2 antagonist activity [1][2]. The dual mechanism of l-SPD—D2 antagonism plus 5-HT1A agonism—provides a unique anti-dyskinetic profile not achievable with haloperidol or selective 5-HT1A agonists alone [1].

Anti-dyskinetic endpoint
Head-to-head comparison
l-SPD reduced L-DOPA-induced dyskinesia (LID) in 6-OHDA rats without impairing L-DOPA motor response; haloperidol reduced LID but worsened motor function.
Reported anti-dyskinetic endpoint context; dual D2/5-HT1A mechanism may support adjunctive study design.
6-OHDA rat model; verify model-specific response.
Parkinson's Disease Dyskinesia Dopamine Receptors

D,L-Stepholidine: Research & Application Scenarios


Novel Antipsychotic Discovery via Dual D1/D2 Mechanism

Use D,L-Stepholidine as a reference standard and tool compound in screening campaigns aimed at identifying novel antipsychotic agents with balanced D1/D2 dual activity. Its unique receptor binding profile (Ki D1=5.1 nM, D2=11.6 nM) and functional dualism (D1 EC50=23 nM, D2 IC50=128 nM) provide a benchmark for evaluating candidate compounds in radioligand binding and cAMP functional assays [1][2]. The in vivo therapeutic window data (efficacy at D2 RO<80% vs. catalepsy at >80%) should be used to set occupancy thresholds for lead optimization [3].

Parkinson’s Disease: Adjunctive Therapies for L-DOPA Dyskinesia

Employ (-)-stepholidine in preclinical Parkinson's disease models (e.g., 6-OHDA-lesioned rats) to study the mechanisms of L-DOPA-induced dyskinesia (LID) and to evaluate novel anti-dyskinetic strategies. The compound's ability to reduce LID without compromising L-DOPA's therapeutic effect, attributed to its combined D2 antagonist and 5-HT1A agonist activities, makes it a critical positive control for validating new chemical entities targeting this indication [4].

CNS Pharmacokinetics & Brain Penetration Studies

Utilize (-)-stepholidine as a model compound to investigate blood-brain barrier (BBB) penetration and CNS distribution of tetrahydroprotoberberine alkaloids. Its high brain/plasma AUC ratio (~0.7) and insensitivity to efflux transporters (P-gp, MRP2) make it a useful reference for assessing the CNS delivery of novel analogs. Researchers should account for its low oral bioavailability (<2%) by employing parenteral routes of administration or prodrug strategies for in vivo efficacy studies [5].

Psychostimulant Addiction & Abuse Research

Apply l-stepholidine in behavioral pharmacology studies of psychostimulant addiction, particularly using intravenous self-administration (IVSA) and conditioned place preference (CPP) paradigms. The compound's demonstrated ability to attenuate cue- and drug-primed reinstatement of MDPV-seeking behavior in rats establishes it as a valuable tool for investigating the role of dual D1/D2 receptor modulation in addiction circuitry and for testing novel pharmacotherapies for psychostimulant use disorders [6].

Application
Selection Property
Validation Focus
Dual D1/D2 mechanism screening
D1 agonist / D2 antagonist functional profile
Radioligand binding and cAMP functional assay context
L-DOPA-induced dyskinesia model
D2 antagonist / 5-HT1A agonist dual activity
LID model-response endpoint context
CNS penetration research
High brain/plasma exposure ratio
CNS distribution and efflux transporter assessment
Psychostimulant reinstatement model
Dual D1/D2 modulation in addiction circuitry
Reinstatement behavior endpoint context
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